- Preparation of (tetrahydropyranylamino)cyclopentanecarbonyl-substituted fused azaheterocycles as modulators of cytokine receptors such as CCR2, World Intellectual Property Organization, , ,

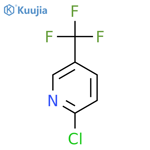

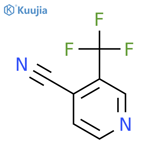

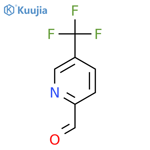

Cas no 95727-86-9 (5-(trifluoromethyl)pyridine-2-carbonitrile)

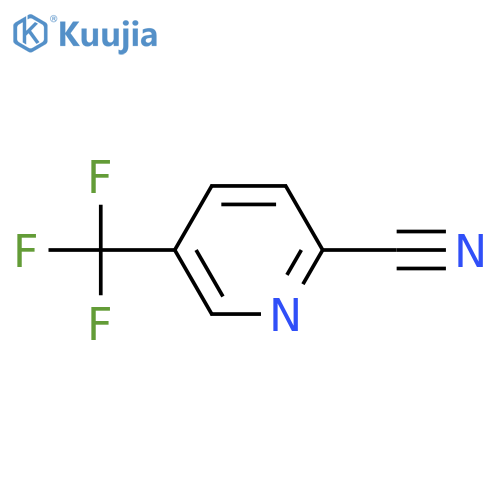

95727-86-9 structure

Nom du produit:5-(trifluoromethyl)pyridine-2-carbonitrile

Numéro CAS:95727-86-9

Le MF:C7H3F3N2

Mégawatts:172.107331514359

MDL:MFCD08690162

CID:61801

PubChem ID:1535372

5-(trifluoromethyl)pyridine-2-carbonitrile Propriétés chimiques et physiques

Nom et identifiant

-

- 5-(Trifluoromethyl)picolinonitrile

- 5-(trifluoromethyl)pyridine-2-carbonitrile

- 2-(5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETONITRILE

- 2-Cyano-5-(trifluoromethyl)pyridine

- 2-Pyridinecarbonitrile, 5-(trifluoromethyl)-

- 5-Trifluoromethyl-pyridine-2-carbonitrile

- 5-(Trifluoromethyl)-2-pyridinecarbonitrile (ACI)

- 2-Cyano-5-trifluoromethylpyridine

- 5-Trifluoromethylpyridine-2-carbonitrile

- 5-(trifluoromethyl)pyridine-2-carbonitrile,98%

- AKOS006223896

- AF-399/32351064

- Z57012257

- MFCD01001119

- AB07941

- 5-(trifluoromethyl)-2-pyridinecarbonitrile

- DTXSID80364197

- SY015711

- CS-W019550

- DB-185456

- J-516454

- 95727-86-9

- AC-28220

- EN300-105961

- SCHEMBL2553743

- AS-5476

-

- MDL: MFCD08690162

- Piscine à noyau: 1S/C7H3F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H

- La clé Inchi: WDSCJULUXJSJOX-UHFFFAOYSA-N

- Sourire: N#CC1C=CC(C(F)(F)F)=CN=1

Propriétés calculées

- Qualité précise: 172.02500

- Masse isotopique unique: 172.025

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 1

- Complexité: 202

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 36.7A^2

- Le xlogp3: 1.8

Propriétés expérimentales

- Dense: 1.37

- Point de fusion: 42-43°C

- Point d'ébullition: 232.3℃ at 760 mmHg

- Point d'éclair: 94.3℃

- Indice de réfraction: 1.456

- Coefficient de répartition de l'eau: Slightly soluble in water.

- Le PSA: 36.68000

- Le LogP: 1.97208

5-(trifluoromethyl)pyridine-2-carbonitrile Informations de sécurité

- Mot signal:Warning

- Description des dangers: H315; H319; H335

- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

-

Identification des marchandises dangereuses:

- Niveau de danger:6.1

- Groupe d'emballage:III

- Conditions de stockage:Store at room temperature

5-(trifluoromethyl)pyridine-2-carbonitrile Données douanières

- Code HS:2933399090

- Données douanières:

Code douanier chinois:

2933399090Résumé:

2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

5-(trifluoromethyl)pyridine-2-carbonitrile PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05767-25G |

5-(trifluoromethyl)pyridine-2-carbonitrile |

95727-86-9 | 97% | 25g |

¥ 250.00 | 2023-04-12 | |

| TRC | T790685-50 g |

5-(Trifluoromethyl)picolinonitrile |

95727-86-9 | 50g |

315.00 | 2021-07-16 | ||

| eNovation Chemicals LLC | Y1131828-25g |

5-Trifluoromethyl-pyridine-2-carbonitrile |

95727-86-9 | 95% | 25g |

$150 | 2024-07-28 | |

| Enamine | EN300-105961-1.0g |

5-(trifluoromethyl)pyridine-2-carbonitrile |

95727-86-9 | 95% | 1g |

$29.0 | 2023-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065359-25g |

5-(Trifluoromethyl)picolinonitrile |

95727-86-9 | 98% | 25g |

¥368.00 | 2024-04-23 | |

| Enamine | EN300-105961-50.0g |

5-(trifluoromethyl)pyridine-2-carbonitrile |

95727-86-9 | 95% | 50g |

$246.0 | 2023-06-10 | |

| abcr | AB275452-250 g |

5-(Trifluoromethyl)pyridine-2-carbonitrile, 94%; . |

95727-86-9 | 94% | 250g |

€728.10 | 2023-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065359-5g |

5-(Trifluoromethyl)picolinonitrile |

95727-86-9 | 98% | 5g |

¥77.00 | 2024-04-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T30110-25g |

5-(Trifluoromethyl)picolinonitrile |

95727-86-9 | 25g |

¥356.0 | 2021-09-07 | ||

| Enamine | EN300-105961-0.25g |

5-(trifluoromethyl)pyridine-2-carbonitrile |

95727-86-9 | 95% | 0.25g |

$19.0 | 2023-10-28 |

5-(trifluoromethyl)pyridine-2-carbonitrile Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 80 °C

Référence

Synthetic Routes 2

Conditions de réaction

Référence

- Preparation of benzanilide compounds as pesticides, Japan, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ; rt; 1 h, rt

1.2 3 h, 60 °C; < 60 °C

1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 3 h, 60 °C; < 60 °C

1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

Référence

- C-H Cyanation of 6-Ring N-Containing Heteroaromatics, Chemistry - A European Journal, 2017, 23(59), 14733-14737

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Hydroxyamine hydrochloride , 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-, hydrochloride (1:1) Solvents: Acetonitrile ; 3 - 4 h, 60 °C

Référence

- HCl·DMPU-assisted one-pot and metal-free conversion of aldehydes to nitriles, Green Chemistry, 2020, 22(13), 4161-4164

Synthetic Routes 5

Conditions de réaction

Référence

- Preparation of benzanilide derivatives as pesticides, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Pyridine ; 2 h, reflux

Référence

- Preparation of 3,5-diaryl-1,2,4-oxadiazoles and analogs as activators of caspases and inducers of apoptosis., World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Polyethylene glycol lauryl ether , Poly(methylhydrosiloxane) Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xa… Solvents: Tetrahydrofuran , Water ; 12 h, 65 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Référence

- Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar Media, ChemCatChem, 2021, 13(1), 212-216

Synthetic Routes 8

Conditions de réaction

Référence

- Preparation of heterocyclic compounds for treating hepatitis C virus, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Triethylamine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; rt; 2 h, rt

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 80 °C

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 80 °C

Référence

- Heteroaromatic ureas as vanilloid receptor (VR1) modulators, in particular antagonists, for treating pain and/or inflammation, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction

Référence

- Preparation of phenyl carbamates and their use as agrochemical fungicides and insecticides, Japan, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Solvents: Dimethyl sulfoxide ; 2 h, 180 °C; cooled

Référence

- Preparation of used azabicyclic compounds that inhibit vanilloid receptor subtype 1 (VR1) receptor, United States, , ,

Synthetic Routes 12

Conditions de réaction

Référence

- Preparation of heterocyclyliminophenyl compounds as agricultural and horticultural fungicides and insecticides, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Solvents: Dimethyl sulfoxide ; 2 h, 180 °C; cooled

Référence

- Preparation of fused azabicyclic compounds that inhibit vanilloid receptor subtype 1 (VR1), United States, , ,

5-(trifluoromethyl)pyridine-2-carbonitrile Raw materials

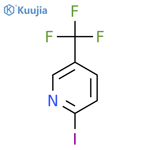

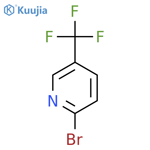

- 2-Bromo-5-(trifluoromethyl)pyridine

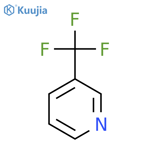

- 3-(Trifluoromethyl)pyridine

- 2-Iodo-5-(trifluoromethyl)pyridine

- 5-(trifluoromethyl)pyridine-2-carbaldehyde

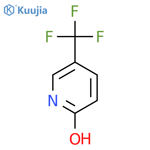

- 2-Hydroxy-5-(trifluoromethyl)pyridine

- 2-chloro-5-(trifluoromethyl)pyridine

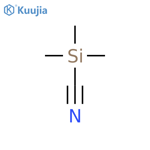

- trimethylsilanecarbonitrile

5-(trifluoromethyl)pyridine-2-carbonitrile Preparation Products

5-(trifluoromethyl)pyridine-2-carbonitrile Littérature connexe

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

95727-86-9 (5-(trifluoromethyl)pyridine-2-carbonitrile) Produits connexes

- 406933-21-9(2-Cyano-3-Trifluoromethylpyridine)

- 884340-11-8(3-tert-butyl-1-propyl-1H-pyrazol-5-amine)

- 60972-04-5(6-Benzylamino-7-deazapurine)

- 42732-14-9(methyl(1S)-1-(pyridin-2-yl)ethylamine)

- 743452-25-7(3-Amino-1-(3-methylbutyl)thiourea)

- 2229627-67-0(tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate)

- 1807172-09-3(2-Chloromethyl-3-fluoro-6-iodopyridine)

- 1898161-79-9({1-2-(difluoromethoxy)phenylcyclohexyl}methanamine)

- 1588441-04-6(1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone)

- 1340228-94-5(6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide)

Fournisseurs recommandés

atkchemica

(CAS:95727-86-9)5-(trifluoromethyl)pyridine-2-carbonitrile

Pureté:95%+

Quantité:1g/5g/10g/100g

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:95727-86-9)5-(trifluoromethyl)pyridine-2-carbonitrile

Pureté:99%

Quantité:500g

Prix ($):602.0